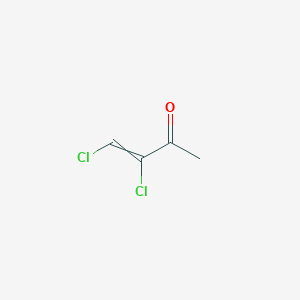
3,4-Dichlorobut-3-EN-2-one
Cat. No. B8679351
Key on ui cas rn:
91157-97-0
M. Wt: 138.98 g/mol
InChI Key: OSHAOHOGGBLDCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04482723
Procedure details


To a solution of 297 g (5.5 mole) sodium methoxide in 5 liters of methanol at 0° C., is added in a slow stream 695 g (5.0 mole) 1,2-dichloro-1-buten-3-one. After the addition is complete, the mixture is stirred at 0° C. for one hour, an additional 54 g (1.0 mole) sodium methoxide is added, and stirring continued at 0° C. for one hour. The mixture is allowed to stir at room temperature overnight, another g mole of sodium methoxide added and stirring continued for an hour. The mixture is filtered (filter aid) to remove salts, washing with fresh methanol. The filtrate is concentrated in vacuo to a slurry which is taken up in isopropyl ether and washed in turn with water, saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The extract is concentrated in vacuo to provide a residual oil which is distilled in vacuo to afford a main fraction of 628 g (75%) of product, B.P. 66°-75° C. at 8 mm. 1H-NMR (CDCl3) ppm (delta): 2.33 (s, 3H), 3.43 (s, 3H), 3.47 (s, 3H), 4.23 (d, 1H), 4.63 (d, 1H).
Name
sodium methoxide
Quantity
297 g
Type
reactant
Reaction Step One



Name
sodium methoxide
Quantity
54 g
Type
reactant
Reaction Step Two

Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
Yield
75%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O-:2].[Na+].Cl[CH:5]=[C:6]([Cl:10])[C:7](=[O:9])[CH3:8].[CH3:11][OH:12]>>[Cl:10][CH:6]([C:7](=[O:9])[CH3:8])[CH:5]([O:12][CH3:11])[O:2][CH3:1] |f:0.1|
|
Inputs


Step One
|
Name
|
sodium methoxide
|
|
Quantity
|
297 g
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
695 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=C(C(C)=O)Cl
|
|
Name
|
|
|
Quantity
|
5 L
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Two
|
Name
|
sodium methoxide
|
|
Quantity
|
54 g
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
Step Three
|
Name
|
sodium methoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred at 0° C. for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
continued at 0° C. for one hour
|
|
Duration
|
1 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
to stir at room temperature overnight
|
|
Duration
|
8 (± 8) h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
continued for an hour
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture is filtered
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
(filter aid)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove salts
|
WASH
|
Type
|
WASH
|
|
Details
|
washing with fresh methanol
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate is concentrated in vacuo to a slurry which
|
WASH
|
Type
|
WASH
|
|
Details
|
washed in turn with water, saturated sodium bicarbonate solution and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The extract is concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to provide a residual oil which
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
is distilled in vacuo
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC(C(OC)OC)C(C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 628 g | |
| YIELD: PERCENTYIELD | 75% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
